1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Scientific Research Applications
Heterocyclic System Formation and Reactivity A study by Deady and Devine (2006) explored the reactivity of aminonaphthyridinones, leading to the formation of novel heterocyclic systems. They detailed the Hofmann rearrangement and subsequent reactions that yielded new pyrido and pyrrolo azocines, demonstrating typical pyrrole-type reactivity. This research underlines the potential of similar compounds in synthesizing new heterocycles with significant chemical properties (Deady & Devine, 2006).
Antibacterial Activity of Pyrimidine Derivatives El-Agrody et al. (2000) synthesized new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related compounds exhibiting promising antibacterial activities. The study emphasizes the importance of pyrimidine derivatives in developing new antimicrobial agents, suggesting a potential research application for compounds with similar structural features (El-Agrody et al., 2000).
Weak Interactions and Molecular Sandwich Complexes Khrustalev et al. (2008) investigated the weak interactions in barbituric acid derivatives, forming steady intermolecular "sandwich" complexes. Their findings on π–π stacking versus hydrogen bonding interactions could provide a foundational understanding for studying the intermolecular interactions of complex compounds like the one (Khrustalev et al., 2008).
Anti-Asthmatic Agent Synthesis Sugahara et al. (2000) developed an efficient synthesis route for an anti-asthmatic agent, highlighting the selective N-alkylation of pyridone derivatives. This study illustrates the pharmaceutical synthesis applications of complex chemical structures, potentially relevant to the synthesis and development of novel therapeutic agents (Sugahara et al., 2000).
CDK2 Inhibitors for Anti-Proliferative Activity Abdel-Rahman et al. (2021) discovered new pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors with anti-proliferative activity against cancer cell lines. This research demonstrates the potential of complex naphthyl-substituted compounds in cancer therapy (Abdel-Rahman et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-15-7-14-28-21(16-19-23(28)27-22-12-4-5-13-29(22)25(19)31)24(30)26-20-11-6-9-17-8-2-3-10-18(17)20/h2-6,8-13,16H,7,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGBTXXXGUJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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